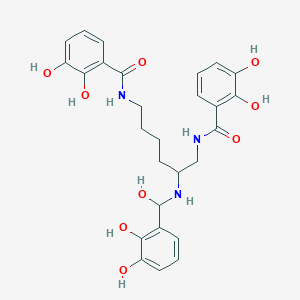
Myxochlin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxochlin C is a member of salicylamides.
Aplicaciones Científicas De Investigación
1. Role in Mitochondrial Homeostasis and Neoplastic Transformation
Myxochlin C's impact on mitochondrial homeostasis and its role in neoplastic transformation have been a focus of scientific research. The c-Myc target gene PRDX3, related to Myxochlin C, is essential for maintaining normal mitochondrial function. It plays a critical role in Myc-mediated proliferation, transformation, and apoptosis, especially after glucose withdrawal, signifying its importance in cancer biology and potential therapeutic targets (Wonsey, Zeller & Dang, 2002).
2. Influence on c-Myc Expression Regulation
Myxochlin C is associated with the regulation of c-Myc expression, a factor in cellular growth and oncogenesis. Understanding how Myxochlin C affects c-Myc expression has implications for cancer treatment, as c-Myc overexpression is common in a variety of human cancers (Kerkhoff et al., 1998).
3. Modulation of Cellular Apoptosis
The role of Myxochlin C in apoptosis, particularly its relationship with c-Myc and Bax, is another area of research. Bax promotes cell death by permeabilizing mitochondrial outer membranes, and this process is influenced by Myxochlin C in relation to c-Myc function. This information is crucial for understanding how Myxochlin C might be used in cancer therapy (Annis et al., 2005).
4. Impact on Metabolic Pathways in Cancer Cells
Research on Myxochlin C includes its effect on metabolic pathways in cancer cells. The hexosamine biosynthetic pathway (HBP), influenced by Myxochlin C, is vital for cancer cell growth. This pathway, by modulating c-Myc stability, offers a potential target for generalized cancer treatment strategies (Itkonen et al., 2013).
5. c-Myc Suppression in Specific Cancer Types
Myxochlin C's role in suppressing c-Myc in specific cancer types, like Burkitt's lymphoma, is also a key area of investigation. Understanding this suppression mechanism provides insights into potential therapeutic approaches for cancers characterized by c-Myc overexpression (Simonsson & Henriksson, 2002).
Propiedades
Nombre del producto |
Myxochlin C |
|---|---|
Fórmula molecular |
C27H31N3O9 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
N-[6-[(2,3-dihydroxybenzoyl)amino]-5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]hexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C27H31N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,27,30-36,39H,1-2,6,13-14H2,(H,28,37)(H,29,38) |
Clave InChI |
HJOKFZCFRUMGQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)
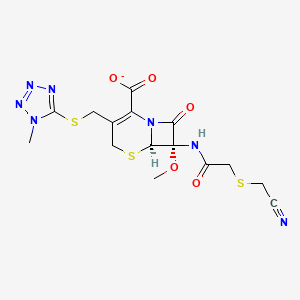
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)
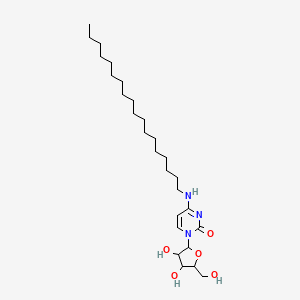

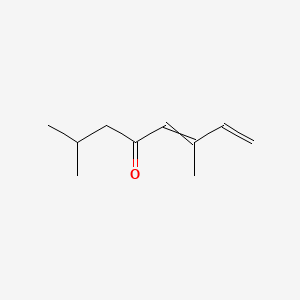
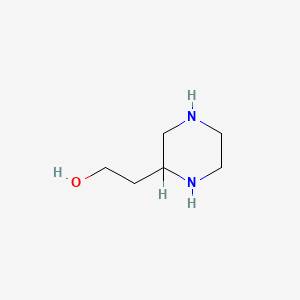
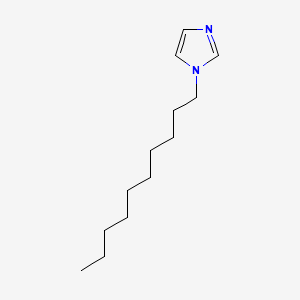


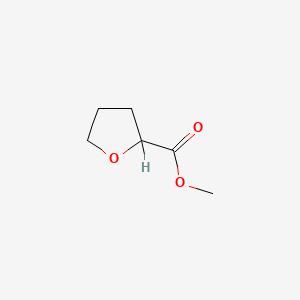
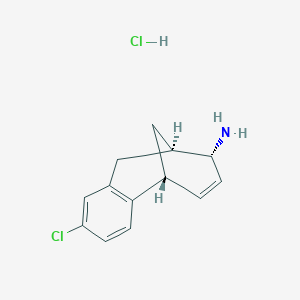
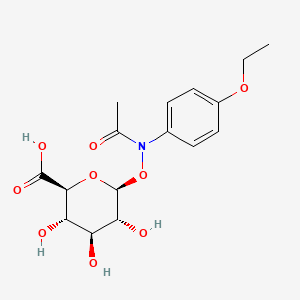
![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)